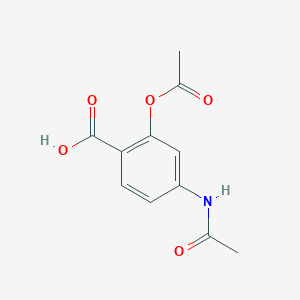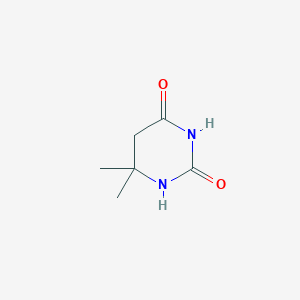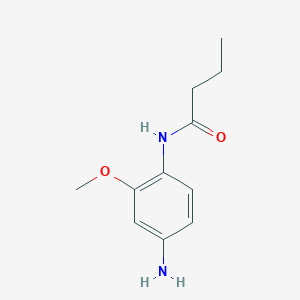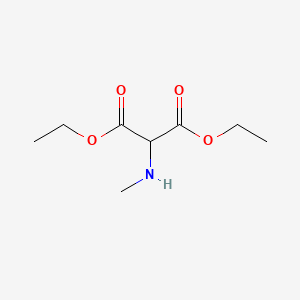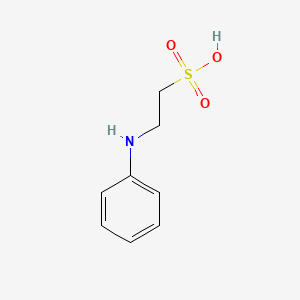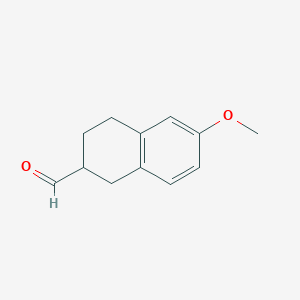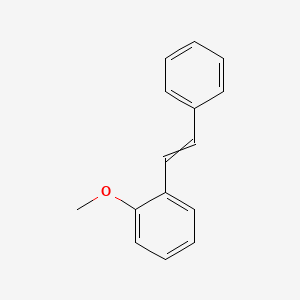
Di(1,1'-biphenyl)-4-yldiazene 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(1,1'-biphenyl)-4-yldiazene 1-oxide (DBD) is a compound that has been extensively studied due to its unique properties and potential applications in various fields, including materials science, organic chemistry, and biomedical research. DBD is a diazenyl compound that contains a biphenyl group, which makes it a versatile molecule that can be easily modified to suit different applications.
科学的研究の応用
Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and biomedical research. In materials science, Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been used as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers. In organic chemistry, Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been used as a reagent for the synthesis of various organic compounds, including azo dyes and other diazenyl compounds. In biomedical research, Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been studied for its potential as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent that selectively kills cancer cells.
作用機序
The mechanism of action of Di(1,1'-biphenyl)-4-yldiazene 1-oxide as a photosensitizer involves the absorption of light energy by the Di(1,1'-biphenyl)-4-yldiazene 1-oxide molecule, which then undergoes a series of photochemical reactions that produce reactive oxygen species (ROS). These ROS can then react with cellular components, such as lipids and proteins, causing damage to the cell and ultimately leading to cell death. The selectivity of this process for cancer cells is due to the fact that cancer cells have a higher metabolic rate and produce more ROS than normal cells, making them more susceptible to damage by ROS.
Biochemical and Physiological Effects:
Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In materials science, Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been used to produce materials with unique optical and electronic properties. In organic chemistry, Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been used as a reagent for the synthesis of various organic compounds. In biomedical research, Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been studied for its potential as a photosensitizer for photodynamic therapy. Di(1,1'-biphenyl)-4-yldiazene 1-oxide has also been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using Di(1,1'-biphenyl)-4-yldiazene 1-oxide in lab experiments is its versatility and ease of modification. The biphenyl group in Di(1,1'-biphenyl)-4-yldiazene 1-oxide allows for easy modification of the molecule to suit different applications. Additionally, the synthesis method for Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been optimized to produce high yields of pure Di(1,1'-biphenyl)-4-yldiazene 1-oxide, making it a reliable and efficient way to synthesize this compound. One limitation of using Di(1,1'-biphenyl)-4-yldiazene 1-oxide in lab experiments is its potential toxicity. Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on Di(1,1'-biphenyl)-4-yldiazene 1-oxide. One area of research could be the development of new materials with unique properties using Di(1,1'-biphenyl)-4-yldiazene 1-oxide as a building block. Another area of research could be the development of new organic compounds using Di(1,1'-biphenyl)-4-yldiazene 1-oxide as a reagent. In biomedical research, future directions could include the development of new photosensitizers for photodynamic therapy using Di(1,1'-biphenyl)-4-yldiazene 1-oxide as a template. Additionally, further research could be done to explore the antioxidant and anti-inflammatory properties of Di(1,1'-biphenyl)-4-yldiazene 1-oxide and their potential applications in the treatment of various diseases.
合成法
The synthesis of Di(1,1'-biphenyl)-4-yldiazene 1-oxide involves the reaction of 4-nitrophenylhydrazine with 4-bromobiphenyl in the presence of a palladium catalyst. The resulting compound is then reduced using sodium dithionite to yield Di(1,1'-biphenyl)-4-yldiazene 1-oxide. This method has been optimized to produce high yields of pure Di(1,1'-biphenyl)-4-yldiazene 1-oxide, making it a reliable and efficient way to synthesize this compound.
特性
IUPAC Name |
oxido-(4-phenylphenyl)-(4-phenylphenyl)iminoazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c27-26(24-17-13-22(14-18-24)20-9-5-2-6-10-20)25-23-15-11-21(12-16-23)19-7-3-1-4-8-19/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCMONWDYRFEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)C4=CC=CC=C4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(1,1'-biphenyl)-4-yldiazene 1-oxide | |
CAS RN |
7334-12-5 |
Source


|
| Record name | Diazene, di(1,1'-biphenyl)-4-yl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007334125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




